

# head-to-head comparison of MS67 and MS40 WDR5 degraders

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WDR5 degrader-1

Cat. No.: B12386607 Get Quote

# Head-to-Head Comparison: MS67 and MS40 WDR5 Degraders

A Comprehensive Guide for Researchers in Drug Discovery and Development

In the rapidly evolving field of targeted protein degradation, the development of potent and selective degraders for challenging oncology targets such as WD40 repeat domain 5 (WDR5) represents a significant therapeutic advance. This guide provides a detailed head-to-head comparison of two prominent WDR5 degraders, MS67 and MS40, offering researchers a comprehensive overview of their performance, mechanisms of action, and the experimental data supporting their evaluation.

#### Performance at a Glance: MS67 vs. MS40

This table summarizes the key quantitative data for MS67 and MS40, facilitating a direct comparison of their biochemical and cellular activities.



| Parameter                                  | MS67                                            | MS40                                         |
|--------------------------------------------|-------------------------------------------------|----------------------------------------------|
| E3 Ligase Recruited                        | von Hippel-Lindau (VHL)                         | Cereblon (CRBN)                              |
| Binding Affinity (Kd) to WDR5              | 63 nM[1][2]                                     | Not explicitly quantified, but binds WDR5[3] |
| Binding Affinity (Kd) to E3 Ligase Complex | 140 nM (to VCB complex)[1][2]                   | Binds to CRBN                                |
| WDR5 Degradation (DC50)                    | 3.7 nM (MV4;11 cells), 45 nM (MIA PaCa-2 cells) | 42 ± 41 nM (MV4;11 cells)                    |
| Maximum WDR5 Degradation (Dmax)            | 94% (MV4;11 cells)                              | 77 ± 12% (MV4;11 cells)                      |
| Cellular Potency (IC50, Growth Inhibition) | 15 nM (MV4;11 cells), 38 nM<br>(EOL-1 cells)    | Data not available                           |
| Additional Degraded Substrates             | Selective for WDR5                              | IKZF1 and IKZF3                              |

### Mechanism of Action: A Tale of Two E3 Ligases

MS67 and MS40 belong to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The key difference in the mechanism of action between MS67 and MS40 lies in the E3 ligase they recruit.

MS67 is a VHL-based degrader. It contains a moiety that binds to the VHL E3 ligase complex. By simultaneously binding to WDR5 and VHL, MS67 facilitates the formation of a ternary complex, leading to the selective degradation of WDR5.

In contrast, MS40 is a CRBN-based degrader. It recruits the CRBN E3 ligase. A unique feature of MS40 is its ability to induce the degradation of not only WDR5 but also the neo-substrates of CRBN, the Ikaros zinc finger transcription factors IKZF1 and IKZF3. This dual-degradation activity can be advantageous in certain cancer contexts where both WDR5 and Ikaros family proteins are oncogenic drivers.







Click to download full resolution via product page

Caption: Mechanism of action for MS67 and MS40 WDR5 degraders.

#### **Experimental Protocols**

Detailed methodologies are crucial for the accurate evaluation and comparison of protein degraders. Below are generalized protocols for key experiments cited in the evaluation of MS67 and MS40.

#### **Western Blotting for WDR5 Degradation**

#### Validation & Comparative





This protocol is used to quantify the reduction in WDR5 protein levels following treatment with a degrader.

- Cell Culture and Treatment: Plate cells (e.g., MV4;11, MIA PaCa-2) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the WDR5 degrader (e.g., MS67 or MS40) or DMSO as a vehicle control for a specified time (e.g., 18 hours).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against WDR5 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the WDR5 protein levels. Quantify the band intensities using densitometry software to determine the DC50 and Dmax values.





Click to download full resolution via product page

Caption: Western Blotting workflow for assessing protein degradation.

#### **Cell Viability Assay (MTT Assay)**



This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
- Compound Treatment: Treat the cells with a serial dilution of the degrader or control compounds. Include a vehicle-only control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

## Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (WDR5-PROTAC-E3 ligase).

- Cell Treatment and Lysis: Treat cells with the PROTAC degrader for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (VHL or CRBN) or a control IgG overnight at 4°C.



- Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against WDR5 and the E3 ligase to confirm the co-precipitation of WDR5 with the E3 ligase in the presence of the PROTAC.

#### Conclusion

Both MS67 and MS40 are potent degraders of WDR5 with distinct E3 ligase recruitment mechanisms and substrate profiles. MS67, a VHL-recruiting degrader, exhibits high potency and selectivity for WDR5. MS40, a CRBN-recruiting degrader, offers the unique advantage of dual-degrading WDR5 and the onco-proteins IKZF1/3. The choice between these two degraders will depend on the specific research question and the biological context of the study. For selective WDR5 degradation, MS67 appears to be the more potent option. However, in cancers where both WDR5 and Ikaros family proteins are implicated, MS40 may offer a superior therapeutic strategy. The provided experimental protocols serve as a foundation for researchers to independently evaluate and compare these and other novel protein degraders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MS67 | WDR5 PROTAC | Probechem Biochemicals [probechem.com]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of MS67 and MS40 WDR5 degraders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386607#head-to-head-comparison-of-ms67-and-ms40-wdr5-degraders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com